molecular formula C19H14N2O3S2 B2677070 N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1396687-41-4

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2677070
CAS No.: 1396687-41-4
M. Wt: 382.45
InChI Key: HVXPBOFEFARECR-UHFFFAOYSA-N
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Description

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O3S2 and its molecular weight is 382.45. The purity is usually 95%.
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Biological Activity

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Thiazole Ring : Provides unique electronic properties.
  • Thiophene Ring : Enhances π-π stacking interactions with biological targets.
  • Chromene Moiety : Known for various pharmacological effects, including anti-inflammatory and anticancer properties.

The molecular formula is C14H12N4OSC_{14}H_{12}N_{4}OS with a molecular weight of approximately 316.4 g/mol .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : It can modulate receptor activity through hydrogen bonding and π-stacking interactions, potentially influencing signaling pathways related to inflammation and cancer progression .

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing the chromene structure have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The IC50 values for related compounds suggest that modifications to the thiazole or thiophene rings can enhance potency against cancer cells .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its inhibitory effects on COX enzymes. In vitro studies demonstrate that derivatives can inhibit COX-II activity, which is crucial for the synthesis of pro-inflammatory mediators. The presence of electron-withdrawing groups enhances this inhibitory activity, suggesting a strong SAR correlation .

Case Studies

  • In Vitro Studies on COX Inhibition
    • Compounds structurally similar to N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromene were tested for their COX-II inhibitory activity. Results indicated effective inhibition at low micromolar concentrations, highlighting the importance of structural modifications in enhancing bioactivity .
  • Anticancer Efficacy Against MCF-7 Cells
    • A derivative of the compound was evaluated for cytotoxicity against MCF-7 breast cancer cells, showing an IC50 value comparable to established chemotherapeutics. This suggests potential therapeutic applications in oncology, particularly in drug-resistant cancer types .

Structure–Activity Relationship (SAR)

The SAR analysis indicates that:

  • Substituents on the Thiazole Ring : Methyl groups enhance lipophilicity and interaction with lipid membranes, increasing cellular uptake.
  • Thiophene Modifications : Alterations in the thiophene ring can lead to variations in biological activity, emphasizing the importance of electronic properties in drug design .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
N-(4-(4-methoxyphenyl)thiazol-2-yl)-4-oxo-4H-chromeneStructureCOX-II Inhibition
N-(4-methylphenyl)-thiazolStructureAnticancer Activity

Properties

IUPAC Name

N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S2/c1-11-17(26-19(21-11)16-7-4-8-25-16)10-20-18(23)15-9-13(22)12-5-2-3-6-14(12)24-15/h2-9H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXPBOFEFARECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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